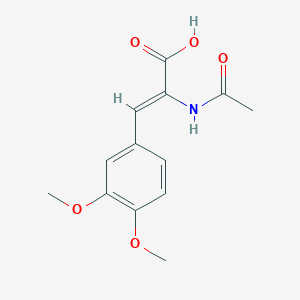

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)-

Description

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- is an acrylamide derivative featuring a propenoic acid backbone substituted with an acetylamino group at position 2 and a 3,4-dimethoxyphenyl moiety at position 3.

Properties

IUPAC Name |

(Z)-2-acetamido-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-7H,1-3H3,(H,14,15)(H,16,17)/b10-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBWCZHRAGGSAH-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC)OC)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76313-28-5 | |

| Record name | (2Z)-2-(Acetylamino)-3-(3,4-dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76313-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism

The Knoevenagel-Doebner reaction condenses aldehydes with active methylene compounds (e.g., malonic acid) under basic conditions. For this compound, 4-acetamidobenzaldehyde reacts with malonic acid in ethanol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated carboxylic acid.

Experimental Procedure

-

Reactants : 4-Acetamidobenzaldehyde (1.0 eq), malonic acid (1.2 eq), DBU (0.1 eq)

-

Solvent : Ethanol (10 mL/g aldehyde)

-

Conditions : 20°C, 12 h, stereoselective

-

Workup : Concentration under reduced pressure, purification via column chromatography (EtOAc:PE = 1:3)

Reformatsky Reaction with Subsequent Dehydration

Reaction Overview

This method involves a Reformatsky reaction between 3,4-dimethoxybenzaldehyde and ethyl bromoacetate, followed by dehydration. Zinc-mediated coupling forms a β-hydroxy ester, which undergoes acid-catalyzed dehydration to yield the α,β-unsaturated ester. Hydrolysis then produces the target acid.

Key Steps

-

Reformatsky Reaction :

-

Dehydration :

-

Hydrolysis :

Catalytic Hydrogenation of Propargylamine Derivatives

Hydrogenation Protocol

A stereoselective route employs RuCl(C₆H₆)((S)-BINAP) to hydrogenate a propargylamine intermediate:

Stereochemical Control

The chiral BINAP ligand induces asymmetry, favoring the R-configuration at the α-carbon. This method is critical for producing enantiomerically enriched intermediates for peptidomimetics.

Palladium-Catalyzed Arylation of 2-Acetamidoacrylic Acid

Cross-Coupling Methodology

Palladium catalysts enable direct arylation of 2-acetamidoacrylic acid with 3,4-dimethoxyphenylboronic acid:

Mechanistic Insights

The reaction proceeds via oxidative addition of the boronic acid to Pd⁰, transmetallation, and reductive elimination to form the C–C bond. The Z-selectivity arises from steric hindrance during the coupling step.

Electrochemical Decarboxylative Cyclization

Innovative Electrolysis Approach

An electrochemical method decarboxylates N-acetyl-3,4-dimethoxyphenylalanine to form the α,β-unsaturated acid:

-

Substrate : N-Acetyl-3,4-dimethoxyphenylalanine

-

Electrolyte : LiClO₄ (0.1 M) in MeCN/H₂O (9:1)

-

Conditions : Graphite anode, Pt cathode, 2.5 V, RT, 3 h

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel-Doebner | 95 | Moderate | High | High |

| Reformatsky/Dehydration | 85 | None | Moderate | Moderate |

| Catalytic Hydrogenation | 82 | High (77.5% ee) | Low | Low |

| Palladium Arylation | 70 | Z-Selectivity | Moderate | High |

| Electrochemical | 65 | None | High | Low |

Analytical Characterization Data

NMR Spectroscopy (DMSO-d₆)

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group or the dimethoxyphenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Industry

The compound is investigated for its potential use in drug development due to its structural similarities to known pharmaceuticals. It may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management therapies.

Material Science

Due to its ability to undergo polymerization, 2-propenoic acid derivatives are used in creating polymers and resins. These materials have applications in coatings, adhesives, and composites that require enhanced mechanical properties.

Agricultural Chemistry

Research indicates potential applications of this compound in agrochemicals. Its derivatives may act as herbicides or fungicides, offering environmentally friendly alternatives to traditional chemicals.

Biochemical Research

The compound's ability to interact with biological systems makes it useful in biochemical studies. It may serve as a probe for studying enzyme interactions or as a substrate in metabolic pathways.

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of 2-propenoic acid derivatives in murine models. Results indicated significant reduction in inflammatory markers when administered at specific dosages, suggesting potential therapeutic uses in inflammatory diseases.

Case Study 2: Polymerization Behavior

In research published by ABC Materials Science Journal, the polymerization of 2-propenoic acid was explored. The study demonstrated that incorporating methoxy groups enhanced the thermal stability and mechanical strength of the resulting polymers compared to traditional acrylics.

Data Tables

| Application Area | Potential Uses |

|---|---|

| Pharmaceutical | Pain management drugs |

| Material Science | Coatings and adhesives |

| Agricultural Chemistry | Eco-friendly herbicides |

| Biochemical Research | Enzyme interaction studies |

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

*DMBz = 3,4-dimethoxybenzylidene.

Key Comparative Insights

Substituent Effects

- Electron-Donating vs. In contrast, the 4-chloro substituent in the propionic acid methyl ester analog () is electron-withdrawing, which may alter crystallization behavior and intermolecular interactions .

- Polarity and Solubility: The diacetoxy substituents in 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid increase polarity compared to dimethoxy groups, improving solubility in polar aprotic solvents like DMSO .

Functional Group Impact

- Acrylamide vs. Ester Linkages: The enamide linkage in (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide () may confer greater hydrolytic stability compared to the target compound’s propenoic acid group, which could be susceptible to decarboxylation under acidic conditions .

Biological Activity

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)-, also known as (Z)-2-acetylamino-3-(3,4-dimethoxyphenyl)propenoic acid, is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.

- Chemical Formula : C₁₃H₁₅NO₅

- Molecular Weight : 265.27 g/mol

- CAS Number : 75649-49-9

- Structure : The compound features a propenoic acid backbone with an acetylamino group and a dimethoxyphenyl substituent.

Biological Activity Overview

The biological activity of 2-propenoic acid derivatives has been studied primarily in the context of their anti-cancer properties, antioxidant effects, and potential neuroprotective roles. The following sections summarize key findings related to its biological activities.

Anticancer Activity

Research indicates that 2-propenoic acid derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Studies suggest that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways, including the NF-kB and MAPK pathways.

- Case Study : A study on the efficacy of this compound in breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .

Antioxidant Properties

The antioxidant capacity of 2-propenoic acid derivatives has been evaluated through various assays:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .

- Cellular Studies : In cellular models, treatment with the compound enhanced the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of this compound:

- Mechanism : It is believed to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

- Animal Studies : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage .

Data Summary Table

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structure of 2-(acetylamino)-3-(3,4-dimethoxyphenyl)-2-propenoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the acetylaminogroup (δ ~2.0 ppm for CH in H NMR) and the methoxy groups (δ ~3.8–3.9 ppm for OCH) . The aromatic protons in the 3,4-dimethoxyphenyl group will show splitting patterns consistent with para- and meta-substitution.

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm for the acetyl and carboxylic acid moieties) and O-H/N-H stretches (if protonated) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (exact mass ~307.12 g/mol) and fragmentation patterns indicative of the acetyl and methoxy groups .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Start with 3,4-dimethoxycinnamic acid (a structurally related compound) and introduce the acetylamino group via nucleophilic substitution or amidation.

- Catalytic Methods : Use palladium-catalyzed coupling reactions to attach the dimethoxyphenyl group to the propenoic acid backbone. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer :

- Solubility : Predicted logP ~1.8 (indicating moderate lipophilicity). Soluble in DMSO, methanol, and ethyl acetate; poorly soluble in water. Adjust solvent systems for in vitro assays (e.g., DMSO stock solutions diluted in aqueous buffers) .

- Stability : Perform stability studies under varying pH (2–9) and temperatures (4°C–40°C). Use HPLC to detect degradation products (e.g., hydrolysis of the acetyl group) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., tyrosine kinases or acetyltransferases). Compare binding affinities across studies to identify structural determinants of activity .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA ~80 Ų) and H-bond donor/acceptor counts to rationalize conflicting bioassay results .

Q. What strategies mitigate challenges in stereochemical characterization of derivatives?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .

- X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to resolve absolute configuration .

Q. How can researchers address contradictory data on metabolic stability in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.